molecular formula C20H12N4OS3 B2938652 5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 864938-81-8

5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2938652
CAS No.: 864938-81-8
M. Wt: 420.52
InChI Key: BLTXLYRULGXBPQ-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of benzothiazole, pyridine, and thiophene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as benzothiazole and pyridine derivatives. These intermediates are then subjected to cyclization and coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include thiourea, aniline, and various aldehydes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4OS3/c25-18(24-20-23-14(11-26-20)12-4-3-9-21-10-12)16-7-8-17(27-16)19-22-13-5-1-2-6-15(13)28-19/h1-11H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXLYRULGXBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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